
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as EOQ, is a chemical compound with potential therapeutic applications. It belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities. EOQ has shown promising results in various scientific studies, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it has been suggested that 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide may exert its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and physiological effects:
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to the inhibition of cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has exhibited low toxicity in animal studies, making it a safe compound for research purposes. However, there are also limitations to using 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cancer cell line or bacterial strain being studied.
Direcciones Futuras
There are several future directions for research on 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide derivatives with improved anticancer and antimicrobial activity. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide and to identify its molecular targets. Finally, preclinical studies are needed to evaluate the safety and efficacy of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in animal models before it can be considered for clinical trials.
Métodos De Síntesis
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can be synthesized using various methods, including the reaction of 4-ethoxyaniline and 2-chloroquinoxaline in the presence of a base. Another method involves the reaction of 4-ethoxyaniline and 2-hydroxyquinoxaline in the presence of a dehydrating agent. These methods have been reported in scientific literature and have been used to synthesize 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide for research purposes.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been studied for its potential therapeutic applications, including its anticancer and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has potential as a therapeutic agent for the treatment of cancer and infectious diseases.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-12-9-7-11(8-10-12)15-16(19)18(21)14-6-4-3-5-13(14)17(15)20/h3-10,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTAUQXUFRYRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Ethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
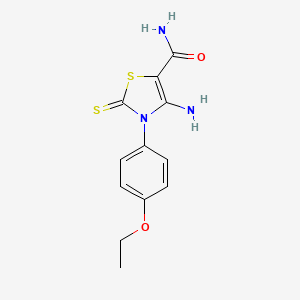

![1-(4-fluorophenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B5799744.png)
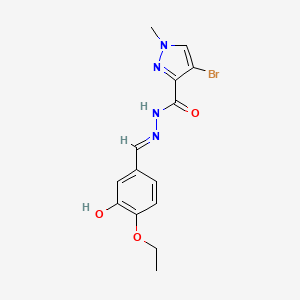
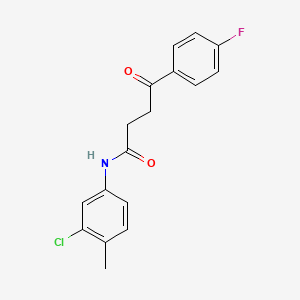
![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)
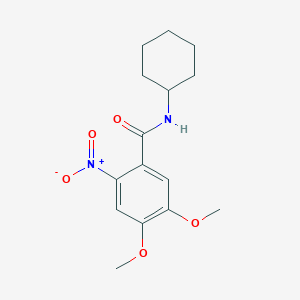
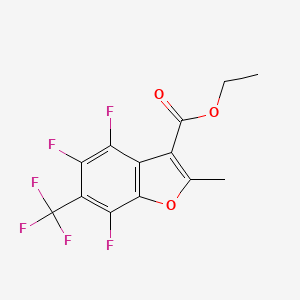




![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)